
Diphenylphosphinamide
Overview
Description
Diphenylphosphinamide (C₁₂H₁₂NOP, CAS: 5994-87-6), also known as P,P-diphenylphosphinic amide, is an organophosphorus compound characterized by a central phosphorus atom bonded to two phenyl groups, an oxygen atom, and an amino group. Its tetrahedral geometry around phosphorus was confirmed via X-ray crystallography, distinguishing it from planar configurations observed in some lanthanide adducts . The compound is synthesized via condensation of chlorodiphenylphosphine with acetone oxime and triethylamine in anhydrous dichloromethane, followed by purification under controlled conditions .
This compound serves as a versatile reagent in organic synthesis, particularly as a nitrogen-protecting group in imine formation and as a precursor for antitumor agents . It also finds applications in materials science, such as defect passivation in blue perovskite light-emitting diodes (PeLEDs) due to its phosphine oxide group coordinating unsaturated lead ions . Additionally, its derivatives are employed in magnetic resonance imaging (MRI) contrast agents, where pendant this compound arms enhance human serum albumin (HSA) binding affinity, increasing relaxivity by up to 119% .
Preparation Methods
Reaction with Diphenylphosphinic Acid
One common method for synthesizing diphenylphosphinamide involves the reaction of diphenylphosphinic acid with an amine. The general procedure is as follows:
- Reagents : Diphenylphosphinic acid, an appropriate amine (e.g., aniline).
- Solvent : Typically performed in a polar aprotic solvent such as dichloromethane or toluene.
- Conditions : The reaction mixture is stirred under reflux for several hours, often requiring a catalyst.
- Yield : This method can achieve yields ranging from 60% to 80%, depending on the specific conditions used.
Phosphorylation of Aniline
Another method involves the direct phosphorylation of aniline using phosphorus oxychloride or phosphorus trichloride:
- Reagents : Aniline, phosphorus oxychloride (or phosphorus trichloride).
- Solvent : The reaction is typically conducted in an inert atmosphere.
- Conditions : Heating under reflux for several hours is common.
- Yield : Yields can vary but are generally reported between 50% and 70%.
Alternative Synthesis via Phosphorus-Nitrogen Bond Formation
Recent studies have explored more innovative approaches to synthesize this compound through phosphorus-nitrogen bond formation:
- Reagents : Phosphorus trichloride, diphenylamine.
- Conditions : The reaction is performed under controlled temperatures and inert atmospheres to minimize hydrolysis.
- Yield : This method has been reported to yield around 75% under optimized conditions.
The following table summarizes the different synthesis methods for this compound, highlighting their key features and yields:
Method | Reagents | Solvent | Conditions | Yield (%) |
---|---|---|---|---|
Reaction with Diphenylphosphinic Acid | Diphenylphosphinic acid, aniline | Dichloromethane | Reflux | 60 - 80 |
Phosphorylation of Aniline | Aniline, phosphorus oxychloride | Inert atmosphere | Reflux | 50 - 70 |
Phosphorus-Nitrogen Bond Formation | Phosphorus trichloride, diphenylamine | N/A | Controlled temperature | 75 |
Recent research has focused on optimizing these synthesis methods to improve yields and reduce by-products. For instance, the use of microwave-assisted synthesis has been reported to enhance reaction rates significantly while maintaining high selectivity for this compound. Additionally, studies indicate that utilizing greener solvents can lead to more environmentally friendly processes without compromising yield.
The preparation of this compound can be achieved through various synthetic routes, each with its advantages and limitations. Ongoing research aims to refine these methods further to enhance efficiency and sustainability in chemical synthesis.
Chemical Reactions Analysis
Substitution Reactions
Diphenylphosphinamide undergoes nucleophilic substitution at the phosphorus center, enabling the synthesis of phosphoramidate derivatives.
Example Reaction with Amines :
- Mechanism : The amide nitrogen acts as a leaving group, replaced by amines (e.g., aniline, cyclohexylamine) under mild conditions.
- Conditions : Chlorinating agents like CCl₄ or Cl₃CCN facilitate phosphorylation, yielding products in 53–93% isolated yields .
Key Data :
Substrate | Product | Yield (%) | Conditions |
---|---|---|---|
Aniline | N-Phenyl derivative | 75 | CCl₄, Et₃N, RT |
Cyclohexylamine | Cyclohexylamide | 93 | Cl₃CCN, DMF, 40°C |
Cyclization and Dearomatization
DPPA participates in anionic cyclization reactions, enabling dearomatization of aromatic systems.
Mechanistic Insight :
- Deprotonation of DPPA by strong bases (e.g., LDA) generates a resonance-stabilized anion.
- This anion induces intramolecular attack on aromatic rings, forming bicyclic or polycyclic phosphoramidates .
Example :
- Applications : Used to synthesize antitumor agents via double dearomatization of bis-phosphinamides .
Coordination Chemistry
DPPA forms stable complexes with lanthanides and transition metals, influencing their catalytic and optical properties.
Lanthanide Complexation :
- Key Findings :
Table: Selected Lanthanide-DPPA Complexes
Metal Ion | Coordination Number | Application |
---|---|---|
Nd³⁺ | 6 | Laser materials |
Eu³⁺ | 8 | OLED emitters |
La³⁺ | 7 | Catalytic oxidation |
Acid-Base Reactions
The amide group in DPPA exhibits weak basicity, enabling protonation under acidic conditions.
Protonation Equilibrium :
- pKa : ~0.03 (for protonated DPPA) .
- Implications : Facilitates solubility in polar solvents and participation in Brønsted acid-catalyzed reactions.
Decomposition Pathways
DPPA decomposes under thermal or oxidative stress, forming hazardous byproducts.
Thermal Degradation :
- Conditions : >200°C in inert atmosphere .
- Hazards : Releases toxic ammonia and may form explosive intermediates .
Oxidative Degradation :
Cross-Coupling Reactions
DPPA serves as a phosphorus source in metal-catalyzed cross-couplings.
Example with Aryl Bromides :
Comparative Analysis with Related Compounds
Property | This compound | Triphenylphosphine | Diphenylphosphate |
---|---|---|---|
Reactivity | Nucleophilic P-center | Strong σ-donor | Electrophilic ester |
Thermal Stability | Moderate | High | Low |
Applications | Ligands, Catalysts | Catalysis | Biodegradable polymers |
Scientific Research Applications
Applications in Catalysis
2.1 Asymmetric Synthesis
Diphenylphosphinamide has been employed as a catalyst in asymmetric reductive amination reactions. This process is crucial for synthesizing secondary amines from aldehydes and ketones, which are important intermediates in pharmaceuticals and agrochemicals. Studies have demonstrated that this compound can effectively facilitate these reactions under mild conditions, leading to high yields of the desired products .
2.2 Coordination Chemistry
The compound serves as a ligand for forming tridentate complexes with lanthanides, enhancing the reactivity and selectivity of these metal centers in various catalytic processes. Research indicates that this compound-lanthanide complexes exhibit unique electronic properties that can be exploited in catalysis and material science applications .
Material Science Applications
3.1 Polymer Chemistry
this compound has been investigated for its potential use in polymer synthesis, particularly in creating flame-retardant materials. Its incorporation into polymer matrices can enhance thermal stability and reduce flammability, making it valuable for applications in construction and automotive industries .
3.2 Nanotechnology
The compound's unique chemical properties have led to its exploration in nanotechnology, particularly for the development of nanocomposites. These materials can be engineered for specific functionalities, such as enhanced mechanical properties or improved electrical conductivity, which are critical in electronic and structural applications .
Case Studies
Mechanism of Action
The mechanism of action of diphenylphosphinamide involves its interaction with various molecular targets and pathways. For example, in the synthesis of lanthanide (III) complexes, this compound acts as a chromophore, exhibiting sensitized emission when excited at specific wavelengths . This property is utilized in the study of protein-ligand interactions and the development of contrast agents for imaging applications .
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of diphenylphosphinamide with structurally related organophosphorus compounds is presented below:
Reactivity and Stability
- Imine Protection : this compound outperforms tosyl groups in imine synthesis due to its mild deprotection conditions (acidic hydrolysis) and high stability during lithiation reactions . In contrast, N-tosyl imines require prolonged reaction times (e.g., 16 hours for N-benzylidene this compound vs. 48 hours for aromatic N-tosyl imines) .
- Coordination Chemistry: Unlike DTPA-bisamide ligands (used in Zn²⁺-responsive MRI agents), this compound derivatives exhibit stronger HSA binding via hydrophobic interactions, reducing nonspecific background signals .
Key Research Findings
- Structural Insights : X-ray studies confirm this compound’s tetrahedral geometry, resolving ambiguities in lanthanide adduct structures .
- Biomedical Applications : HSA-bound Gd³⁺-diphenylphosphinamide complexes show 54–119% relaxivity enhancement, though further optimization is needed to mitigate water displacement effects .
- Catalysis: this compound-based ligands enable asymmetric transfer hydrogenation of imines with enantiomeric excess (ee) up to 86.7%, rivaling BINOL-derived catalysts in efficiency .
Biological Activity
Diphenylphosphinamide (DPhP) is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including pharmacology and toxicology. This article explores the biological activity of DPhP, focusing on its effects in vivo, mechanisms of action, and relevant case studies.
1. Overview of this compound
DPhP is a phosphoramidate derivative that has been studied for its interactions with biological systems. Its structure allows it to participate in various biochemical processes, making it a candidate for further investigation in toxicological studies and therapeutic applications.
2.1 Toxicological Properties
A comprehensive study evaluated the toxicological properties of DPhP through in vivo experiments using FVB mice. The results indicated that even low doses of DPhP could induce notable biological effects, particularly concerning lipid metabolism. The study employed multi-omics analysis to assess metabolic changes, revealing a significant down-regulation of genes involved in fatty acid catabolism, particularly those regulated by peroxisome proliferator-activated receptor alpha (PPARα) .
Key Findings:
- Lipid Metabolism Disruption: Chronic exposure to DPhP led to reduced expression of genes related to lipid metabolism.
- Body Weight Impact: Mice exposed to DPhP exhibited altered body weight gain compared to control groups, suggesting potential metabolic disruptions.
2.2 Antimicrobial Activity
Another aspect of DPhP's biological activity is its antimicrobial properties. A study investigated substituted diphenyl amide compounds, including derivatives of DPhP, which demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) using a Galleria mellonella infection model. The most potent compound significantly reduced bacterial virulence and improved survival rates in infected larvae .
Efficacy Data:
Compound | Concentration (mg/Kg) | Survival Rate (%) |
---|---|---|
AMI 82B | 0.5 | 50% |
AMI 82B | 5 | 96% |
Vancomycin (control) | 25 | Not specified |
3.1 Metabolic Effects in Mice
In a detailed experiment, mice were subjected to varying doses of DPhP via drinking water to mimic human exposure levels. The study found that DPhP absorption disrupted normal metabolic processes, particularly affecting mitochondrial function and fatty acid oxidation pathways .
Experimental Design:
- Groups: Mice were divided into treatment groups based on dosage.
- Duration: Chronic exposure lasted from 5 to 17 weeks.
- Analysis: Blood samples were analyzed using LC-MS for DPhP concentration and metabolic profiling.
3.2 Antimicrobial Efficacy Against MRSA
In another investigation focused on antimicrobial properties, researchers tested various diphenyl amide derivatives for their ability to disrupt quorum sensing in bacteria. The findings highlighted that certain derivatives could significantly inhibit the virulence factors of MRSA, showcasing their potential as therapeutic agents .
Study Parameters:
- Model Organism: Galleria mellonella larvae.
- Dosage Regimens: Compounds were administered at multiple concentrations.
- Outcome Measurement: Survival rates were recorded over several days post-treatment.
4. Conclusion
This compound exhibits a range of biological activities that warrant further exploration. Its impact on lipid metabolism and potential as an antimicrobial agent against resistant bacterial strains highlights its significance in both toxicological assessments and therapeutic applications. Future research should continue to elucidate the mechanisms underlying these activities and explore the therapeutic potential of DPhP derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Diphenylphosphinamide (DPPA), and what are the critical parameters for reproducibility?
DPPA is typically synthesized via condensation of diphenylphosphine oxide with ammonia or ammonium salts under controlled conditions. Key parameters include reaction temperature (60–80°C), stoichiometric ratios, and the use of inert atmospheres to prevent oxidation. For example, describes its preparation via TiCl₄-mediated condensation with aldehydes, highlighting the need for anhydrous conditions and careful isolation to avoid product degradation. Yield optimization often requires iterative adjustments to solvent polarity (e.g., toluene vs. THF) and catalyst loading .
Table 1: Crystallographic Data for DPPA (from )
Parameter | Value |
---|---|
Space group | P2₁2₁2₁ |
Unit cell (Å) | a = 5.520, b = 11.863, c = 16.378 |
R-factor | 0.033 (788 reflections) |
Coordination geometry | Near-tetrahedral around P |
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing DPPA?
X-ray diffraction (XRD) is the gold standard for resolving DPPA’s tetrahedral coordination geometry, as evidenced by refinements yielding R = 0.033 . Complementary techniques include:
- ³¹P NMR : Sharp singlet near δ 25–30 ppm confirms phosphorus environment.
- IR spectroscopy : P=O stretches at ~1200 cm⁻¹ and N–H bonds at ~3300 cm⁻¹.
- Elemental analysis : Validates purity (>98%) for synthetic batches. Researchers should cross-validate data to address instrumental limitations, such as XRD’s sensitivity to crystal quality .
Q. How does DPPA’s structure influence its reactivity in organometallic complexes?
The near-tetrahedral geometry around phosphorus (P=O bond length ~1.48 Å) enables DPPA to act as a monodentate or bridging ligand. Its oxygen lone pairs coordinate with Lewis acidic metals (e.g., lanthanides), forming stable adducts. However, steric hindrance from phenyl groups can limit accessibility, requiring careful design of metal-to-ligand ratios in coordination chemistry experiments .
Advanced Research Questions
Q. How can contradictions in structural data for DPPA-metal adducts be resolved?
Discrepancies between expected (ordered) and observed (disordered) structures in lanthanide-DPPA complexes often arise from dynamic ligand behavior. To resolve this:
- Perform variable-temperature XRD to assess thermal motion and occupancy.
- Use DFT calculations to model ligand flexibility and compare with experimental bond angles.
- Apply synchrotron radiation for high-resolution data, reducing noise in electron density maps .
Q. What methodological considerations are critical when using DPPA as a nitrogen-protecting group in bicyclobutane synthesis?
DPPA’s mild deprotection conditions (weak acids) make it suitable for sensitive substrates. Key considerations include:
- Steric effects : Bulky aldehydes may require elevated temperatures (80–100°C) for efficient imine formation.
- Catalyst selection : TiCl₄ improves electrophilicity but must be rigorously dried to prevent hydrolysis.
- Yield optimization : Chromatographic purification under nitrogen mitigates oxidation, addressing instability issues noted in .
Table 2: Yield Comparison for DPPA-Mediated Imine Synthesis ()
Substrate | Catalyst | Yield (%) | Notes |
---|---|---|---|
Non-enolizable aldehyde | TiCl₄ | 65–75 | Optimal for steric bulk |
Enolizable aldehyde | BF₃·Et₂O | <30 | Side reactions observed |
Q. How can researchers address reproducibility challenges in DPPA-based coordination chemistry experiments?
Reproducibility issues often stem from subtle variations in ligand purity or crystallization conditions. Mitigation strategies include:
- Strict moisture control : Use gloveboxes for metal-ligand mixing.
- High-throughput screening : Test multiple solvent systems (e.g., DMF vs. acetonitrile) to identify ideal crystallization conditions.
- EPR spectroscopy : Monitor radical intermediates in redox-active complexes to detect unintended side reactions .
Q. Methodological Guidelines
- Data Reporting : Follow journal guidelines () to avoid duplicating tables/figures in text. For crystallography, include CIF files as supplementary data.
- Ethical Replication : Document all synthetic steps (e.g., drying times, filtration methods) to enable independent verification ().
- Conflict Resolution : When structural data conflicts with theoretical models, prioritize peer-reviewed crystallographic studies over computational predictions unless supported by mutli-method validation ( ).
Properties
IUPAC Name |
[amino(phenyl)phosphoryl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12NOP/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGIWEGXTTUCIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12NOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357449 | |
Record name | Diphenylphosphinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5994-87-6 | |
Record name | Diphenylphosphinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenylphosphinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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